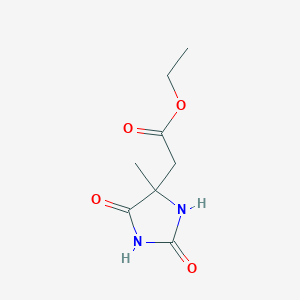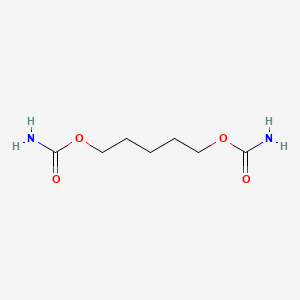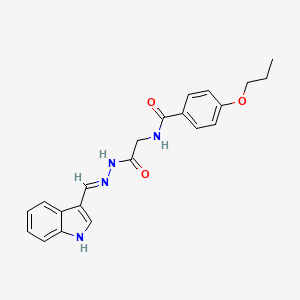
2,5-Dioxo-4-methyl-4-imidazolidineacetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.196 g/mol . This compound is part of the imidazolidinyl family, which is known for its diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE typically involves the cyclization of appropriate diamines and nitriles under controlled conditions. For instance, a common method involves the reaction of diamine with propionitrile at temperatures ranging from 80°C to 140°C, followed by dehydrogenation using a catalyst such as Raney nickel at temperatures between 170°C and 200°C .
Industrial Production Methods
In industrial settings, the production of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce various imidazolidine compounds.
Wissenschaftliche Forschungsanwendungen
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL (2,5-DIOXO-4,4-DIPHENYL-1-IMIDAZOLIDINYL)ACETATE: This compound has a similar structure but with diphenyl groups, which may alter its chemical properties and applications.
2-ETHYL-4-METHYLIMIDAZOLE: This compound shares the imidazole core but differs in its functional groups and overall structure.
Uniqueness
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile intermediate make it valuable in both research and industrial contexts.
Eigenschaften
Molekularformel |
C8H12N2O4 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
ethyl 2-(4-methyl-2,5-dioxoimidazolidin-4-yl)acetate |
InChI |
InChI=1S/C8H12N2O4/c1-3-14-5(11)4-8(2)6(12)9-7(13)10-8/h3-4H2,1-2H3,(H2,9,10,12,13) |
InChI-Schlüssel |
RFRJKUDURJVSJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(C(=O)NC(=O)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)

![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)

![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)


![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)


![5-(4-Tert-butylphenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11999748.png)
